4-Azatricyclo[4.2.1.0^(3,7)]nonan-2-ol is a bridged heterocyclic compound containing a nitrogen atom within the ring system. Although not directly mentioned in the provided abstracts, its structure suggests it belongs to a class of compounds known as azabicycloalkanes. These types of compounds, particularly those with complex polycyclic structures, are of interest in medicinal chemistry due to their potential biological activity. [, , , ]
4-Azatricyclo[4.2.1.0,3,7]nonan-2-ol is a complex organic compound belonging to the class of azabicyclic compounds, characterized by a tricyclic structure that incorporates nitrogen atoms. This compound has garnered attention in organic chemistry due to its unique structural features and potential applications in medicinal chemistry.
The compound is synthesized through various chemical methods, often involving modifications of existing bicyclic frameworks or the introduction of functional groups to enhance its reactivity and biological activity. Literature indicates that it can be derived from the oxidation of camphor derivatives and other precursor compounds .
4-Azatricyclo[4.2.1.0,3,7]nonan-2-ol is classified as an azabicyclic compound due to the presence of nitrogen within its bicyclic structure. It is also categorized under secondary alcohols because it contains a hydroxyl (-OH) group attached to a carbon atom that is connected to two other carbon atoms.
The synthesis of 4-azatricyclo[4.2.1.0,3,7]nonan-2-ol can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used for characterization.
The molecular structure of 4-azatricyclo[4.2.1.0,3,7]nonan-2-ol features a tricyclic framework with one nitrogen atom incorporated into the ring system and a hydroxyl group at the second position:
The compound's structure can be depicted using various chemical drawing software or databases like PubChem, which provides detailed information about its spatial arrangement and bonding characteristics .
4-Azatricyclo[4.2.1.0,3,7]nonan-2-ol participates in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently and selectively.
The mechanism of action for 4-azatricyclo[4.2.1.0,3,7]nonan-2-ol in biological systems may involve:
Studies indicate that derivatives of this compound exhibit varying degrees of biological activity depending on their functionalization and structural modifications.
Relevant data from experimental studies highlight that the compound's reactivity is influenced by its functional groups and ring structure.
4-Azatricyclo[4.2.1.0,3,7]nonan-2-ol has potential applications in:
The core structure of 4-azatricyclo[4.2.1.0³,⁷]nonan-2-ol (molecular formula: C₈H₁₃NO, CID 54857251) represents a chemically privileged scaffold characterized by its high three-dimensional complexity and topological constraints [3]. This tricyclic system incorporates a bridgehead nitrogen atom (position 4) and a strategically positioned hydroxyl group (position 2), creating distinct electronic and steric environments that influence molecular recognition. The non-planar, cage-like geometry enforces precise spatial orientation of functional groups, a feature exploited in rational drug design to achieve selective target binding [1] [3]. The strained [4.2.1.0³,⁷] ring system, comprising a bicyclo[4.2.1]nonane framework with an additional 3,7-ethano bridge, generates significant transannular interactions that stabilize specific conformations unavailable to simpler bicyclic systems. This conformational restriction reduces entropy penalties upon binding to biological targets, enhancing ligand efficiency. The hydroxyl group further enables hydrogen-bonding interactions with protein targets or improves aqueous solubility through polar surface area augmentation [3] [7].
Table 1: Core Structural Features of 4-Azatricyclo[4.2.1.0³,⁷]nonan-2-ol and Related Scaffolds
Structural Feature | 4-Azatricyclo[4.2.1.0³,⁷]nonan-2-ol | 3-Azabicyclo[3.3.1]nonane |
---|---|---|
Molecular Formula | C₈H₁₃NO | C₈H₁₅N |
Nitrogen Position | Bridgehead (Position 4) | Bridgehead (Position 3) |
Key Functional Groups | Secondary alcohol (Position 2) | Variable at C1/C9 |
Ring Fusion Geometry | [4.2.1.0³,⁷] Tricyclic | [3.3.1] Bicyclic |
Representative Conformer | Strained cage-like structure | Twin-chair conformation |
PubChem CID | 54857251 | N/A (Parent scaffold) |
The medicinal exploration of constrained azabicyclic systems originated with the structural investigation of natural alkaloids containing the 3-azabicyclo[3.3.1]nonane framework, such as delcorine and kobusine, which demonstrated intriguing bioactivity profiles [6]. Seminal work in the 1990s established reliable synthetic routes to these architectures, enabling systematic structure-activity relationship (SAR) studies. The 1997 Tetrahedron study by molecular mechanics calculations and NMR spectroscopy provided critical conformational insights, revealing that 3-azabicyclo[3.3.1]nonane derivatives adopt twin-chair, chair-boat, or twin-boat conformations with equatorial substituent orientations that optimize steric interactions . This foundational work demonstrated that the spatial orientation of functional groups at positions 1 and 9 significantly influenced biological activity, particularly for central nervous system (CNS) targets and antimicrobial agents. The structural evolution from azabicyclo[3.3.1]nonanes to more rigid 4-azatricyclo[4.2.1.0³,⁷]nonanes represents a logical progression in scaffold design, where the additional ethano bridge (0³,⁷) in the tricyclic system further restricts molecular flexibility, potentially enhancing target selectivity and metabolic stability [6].
Table 2: Historical Development Timeline of Azabicyclic and Azatricyclic Scaffolds in Medicinal Chemistry
Time Period | Key Advancement | Impact on Scaffold Development |
---|---|---|
1960s-1980s | Isolation and characterization of natural 3-azabicyclo[3.3.1]nonane alkaloids | Revealed inherent bioactivity of core scaffold |
1990s | Molecular mechanics/NMR conformational studies | Provided 3D structural understanding enabling rational design |
Early 2000s | Synthetic diversification at C1/C9 positions [6] | Generated libraries for broad biological screening (antimicrobial, anticancer) |
2010s | Development of oxaza-/azatricyclic variants [3] [4] | Introduced enhanced rigidity for improved target selectivity |
2015-Present | Application in GPR119 agonists and targeted anticancer agents [4] [6] | Demonstrated therapeutic potential for metabolic disorders and oncology |
Bridged nitrogen heterocycles, particularly 4-azatricyclo[4.2.1.0³,⁷]nonan-2-ol derivatives, function as privileged scaffolds in drug discovery due to their ability to precisely position pharmacophoric elements in three-dimensional space. The intrinsic conformational restraint of these systems reduces the entropic penalty upon binding to biological targets, significantly enhancing binding affinity despite moderate molecular weight. This advantage is exemplified in the development of GPR119 agonists for type 2 diabetes, where oxazabicyclo[3.3.1]nonane derivatives (structurally analogous to azatricyclic systems) demonstrated "extremely potent agonistic activity" with blood glucose reduction at 0.1 mg/kg oral doses in murine models [4]. The scaffold's syn-configuration optimizes solubility and in vivo efficacy by positioning polar substituents for optimal membrane permeability and target engagement [4].
In antimicrobial and anticancer applications, the 3-azabicyclo[3.3.1]nonane core functionalized with aryl/thiazole groups at C2/C4 positions exhibits dual mechanisms of action. Recent studies show that derivatives such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones conjugated to thiazole moieties demonstrate potent activity against hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cell lines, attributed to the scaffold's ability to present hydrophobic substituents in a geometrically defined manner that disrupts cancer cell proliferation pathways [6]. The bioisosteric replacement potential of these scaffolds is further evidenced in antimicrobial hybrids where electronic modulation (EDG/EWG) on aryl rings fine-tunes microbial membrane penetration [6].
Table 3: Target-Specific Applications of Azabicyclic/Azatricyclic Scaffolds
Biological Target | Scaffold Type | Structural Modification | Therapeutic Outcome |
---|---|---|---|
GPR119 (Diabetes) | Oxazabicyclo[3.3.1]nonane | Syn-configured derivatives (Scaffold C) [4] | Potent glucose-dependent insulin secretion (0.1 mg/kg) |
HepG2/A549 (Cancer) | 3-Azabicyclo[3.3.1]nonan-9-one | 2,4-Diaryl substitution + thiazole conjugation [6] | Broad-spectrum anticancer activity |
Microbial Membranes | 3-Azabicyclo[3.3.1]nonane | Ortho/para-EWG/EDG on aryl groups [6] | Disruption of cell wall synthesis pathways |
CNS Receptors | Azatricyclo[4.2.1.0³,⁷]nonane | 2-(2-Aminoethyl) substitution (CAS 1849897-23-9) [7] | Enhanced blood-brain barrier penetration (theorized) |
The emerging exploration of azatricyclic variants includes derivatives like 2-(2-aminoethyl)-4-azatricyclo[4.2.1.0³,⁷]nonan-2-ol (CAS 1849897-23-9), where the ethylamine side chain introduces potential for neurotransmitter mimicry, suggesting unexplored applications in neurological disorders [7]. The progressive structural refinement from azabicyclic to azatricyclic systems illustrates a deliberate strategy to balance conformational rigidity with synthetic accessibility, positioning 4-azatricyclo[4.2.1.0³,⁷]nonan-2-ol as a versatile template for next-generation drug candidates across therapeutic areas.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7